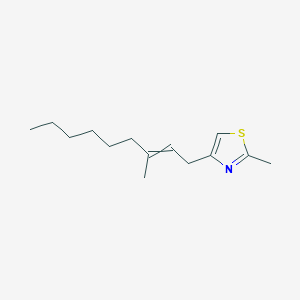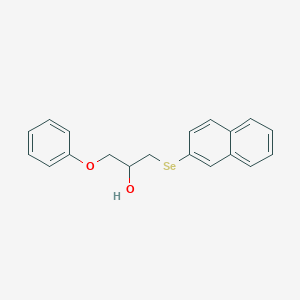
2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy-: is an organic compound that features a unique combination of a naphthalenylseleno group and a phenoxy group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- typically involves the reaction of 2-naphthalenylselenol with an appropriate phenoxy-substituted propanol derivative. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the selenol group, facilitating its nucleophilic attack on the propanol derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The selenol group in 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- can undergo oxidation to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry: 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential biological activity.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of novel drugs with anticancer or antimicrobial properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The selenol group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the phenoxy group can engage in hydrophobic interactions with target molecules, enhancing the compound’s binding affinity.
相似化合物的比较
- 2-Propanol, 1-(2-methylphenoxy)-3-(2-naphthalenylseleno)-
- 2-Propanol, 1-chloro-3-(2-naphthalenylseleno)-
- 2-Naphthalenemethanol
Comparison: Compared to similar compounds, 2-Propanol, 1-(2-naphthalenylseleno)-3-phenoxy- stands out due to its unique combination of a naphthalenylseleno group and a phenoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
221350-05-6 |
|---|---|
分子式 |
C19H18O2Se |
分子量 |
357.3 g/mol |
IUPAC 名称 |
1-naphthalen-2-ylselanyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H18O2Se/c20-17(13-21-18-8-2-1-3-9-18)14-22-19-11-10-15-6-4-5-7-16(15)12-19/h1-12,17,20H,13-14H2 |
InChI 键 |
MJPRHKROGKVXHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC(C[Se]C2=CC3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


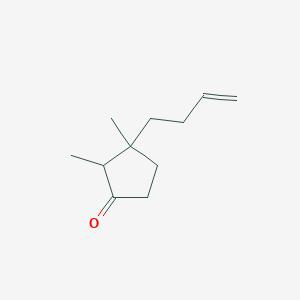
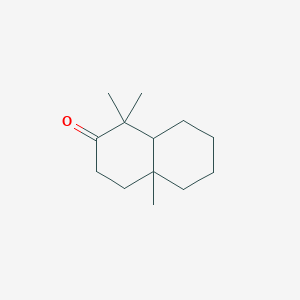
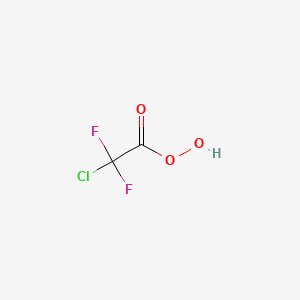


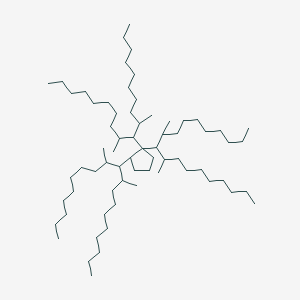


![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)

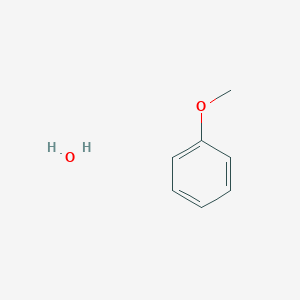
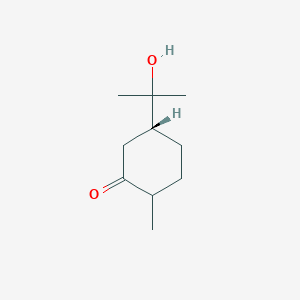
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
